Cys-[HIV-Tat (47-57)]
Description
Overview of Cell-Penetrating Peptides (CPPs) as Research Tools
Cell-penetrating peptides (CPPs) are short peptides, typically comprising 5 to 30 amino acids, that can traverse cellular membranes. spandidos-publications.com This unique capability allows them to be used as molecular delivery vehicles to transport a wide variety of cargo molecules—ranging from small molecules and nanoparticles to large DNA fragments and proteins—into cells. wikipedia.orgmdpi.com The cargo can be attached to the CPPs through either covalent chemical bonds or non-covalent interactions. wikipedia.org This ability to overcome the cell membrane's selective permeability makes CPPs invaluable tools in biomedical research. oup.comanserpress.org
CPPs are generally classified into three categories based on their physicochemical properties: cationic, amphipathic, and hydrophobic. spandidos-publications.comwikipedia.org Cationic CPPs possess a high number of positively charged amino acids, such as arginine and lysine. wikipedia.org Amphipathic CPPs contain a mix of polar/charged and non-polar/hydrophobic amino acids, while hydrophobic CPPs are composed mainly of apolar residues. wikipedia.org The primary mechanism of cellular entry is still a subject of ongoing research, but it is believed to involve processes like direct membrane penetration and endocytosis. wikipedia.org The initial interaction is often an electrostatic attraction between the positively charged CPP and the negatively charged components of the cell membrane. mdpi.com
In research, CPPs are utilized to deliver various molecules into cells to study cellular processes, protein functions, and gene expression. plos.orgresearchgate.net For example, they can carry fluorescent probes for cellular imaging, deliver therapeutic proteins, or transport nucleic acids like siRNA for gene silencing studies. mdpi.comresearchgate.net
Historical Context and Significance of HIV-1 Tat Peptide in Cellular Delivery Research
The field of cell-penetrating peptides began with a landmark discovery in 1988. oup.commdpi.com Two independent research groups discovered that the trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus Type 1 (HIV-1) could be taken up by cells from the surrounding culture medium and translocate to the nucleus. wikipedia.orgoup.commdpi.com This was a significant finding, as it demonstrated that a protein could enter cells efficiently without a traditional receptor-mediated pathway. oup.com
This discovery established the HIV-1 Tat protein as the first identified CPP and opened up a new avenue for molecular delivery systems. wikipedia.orgoup.com Subsequent research focused on identifying the specific region of the Tat protein responsible for this cell-penetrating ability. oup.com Studies revealed that a short, arginine-rich sequence within the Tat protein, specifically residues 47-57, was the key protein transduction domain (PTD). mdpi.comproteopedia.orgnih.gov This 11-amino acid peptide, often referred to as the Tat peptide, demonstrated efficient cellular uptake. proteopedia.orgresearchgate.net
The significance of the HIV-1 Tat peptide lies in its role as a prototype for the design and development of numerous other CPPs. csmres.co.uk Its ability to transport various biologically active molecules across the cell membrane has been extensively studied and harnessed in a multitude of research applications, solidifying the role of CPPs as a fundamental tool in cellular and molecular biology. nih.govnih.gov
Definition and Structural Basis of Cys-[HIV-Tat (47-57)] as a Research Compound
Cys-[HIV-Tat (47-57)] is a chemically modified derivative of the well-known HIV-1 Tat (47-57) peptide. medchemexpress.combiocat.com It is an arginine-rich, cell-penetrating peptide that corresponds to the protein transduction domain of the HIV-1 Tat protein. biocat.com The defining feature of this compound is the addition of a cysteine (Cys) residue to the N-terminus of the standard Tat (47-57) sequence. eurogentec.commobitec.com
The structural basis of Cys-[HIV-Tat (47-57)] is its amino acid sequence. medchemexpress.com The core sequence, Tat (47-57), is responsible for the cell-penetrating properties due to its high density of positively charged arginine residues. proteopedia.org The addition of the N-terminal cysteine residue provides a reactive thiol group. This functional group is particularly useful in research as it allows for the straightforward conjugation of the peptide to various cargo molecules, such as proteins, nucleic acids, or imaging agents, through disulfide bonds or other thiol-specific chemical reactions. eurogentec.comtargetmol.com This makes Cys-[HIV-Tat (47-57)] a versatile tool for delivering specific molecules into cells for experimental purposes. eurogentec.commobitec.com
Table 1: Properties of Cys-[HIV-Tat (47-57)]
| Property | Value |
|---|---|
| Full Name | Cysteine-[Human Immunodeficiency Virus Tat (47-57)] |
| CAS Number | 583836-55-9 medchemexpress.combiocat.com |
| Molecular Formula | C67H124N34O14S medchemexpress.combiocat.com |
| Molecular Weight | 1661.99 g/mol medchemexpress.combiocat.com |
| Amino Acid Sequence | Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg medchemexpress.com |
| Short Sequence | CYGRKKRRQRRR medchemexpress.com |
| Description | An arginine-rich cell-penetrating peptide derived from the HIV-1 transactivating protein. medchemexpress.combiocat.com |
Table 2: Amino Acid Composition of Cys-[HIV-Tat (47-57)]
| Amino Acid | Three-Letter Code | One-Letter Code |
|---|---|---|
| Cysteine | Cys | C |
| Tyrosine | Tyr | Y |
| Glycine | Gly | G |
| Arginine | Arg | R |
| Lysine | Lys | K |
| Glutamine | Gln | Q |
Properties
CAS No. |
583836-55-9 |
|---|---|
Molecular Formula |
C₆₇H₁₂₄N₃₄O₁₄S |
Molecular Weight |
1661.99 |
sequence |
One Letter Code: CYGRKKRRQRRR-NH2 |
Synonyms |
Cys-[HIV-Tat (47-57)] |
Origin of Product |
United States |
Molecular Design and Structural Considerations of Cys Hiv Tat 47 57 for Research Applications
Primary Amino Acid Sequence and Functional Domains
The foundational component of Cys-[HIV-Tat (47-57)] is the 47-57 amino acid sequence from the HIV-1 Tat protein. nih.gov This segment is renowned for its role as a protein transduction domain (PTD), also known as a cell-penetrating peptide (CPP). oncotarget.comsigmaaldrich.com The core sequence is rich in basic amino acids, particularly arginine. medchemexpress.com A commonly cited sequence for the unmodified Tat (47-57) peptide is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg. healtheducationandpublichealth.comsigmaaldrich.com The Cys-[HIV-Tat (47-57)] variant incorporates a cysteine residue, typically at the N-terminus, resulting in a sequence such as Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg. vulcanchem.com
The primary function of this peptide is dictated by its distinct domains, inherited from the full-length Tat protein. The most critical of these is the basic domain (residues 49-57), a highly cationic region responsible for nuclear localization and, most importantly, for the peptide's ability to traverse cellular membranes. mdpi.comoup.comnih.gov This arginine-rich motif is the engine behind the peptide's cell-penetrating capability. nih.govnih.gov While the full-length Tat protein contains other domains, including a cysteine-rich region (residues 22-37) associated with some of the protein's pathogenic effects, the truncated Cys-[HIV-Tat (47-57)] peptide is specifically designed to isolate the protein transduction function. mdpi.comnih.govnih.gov
| Property | Description |
| Core Sequence | Based on HIV-1 Tat (47-57) |
| Typical Sequence | Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (CGRKKRRQRRR) vulcanchem.com |
| Key Functional Domain | Basic Domain / Protein Transduction Domain (PTD) (residues 49-57) oncotarget.comoup.com |
| Primary Function | Cellular Translocation / Cell Penetration nih.govmdpi.com |
Role of Cysteine Modification in Peptide Functionalization and Conjugation
The deliberate inclusion of a cysteine residue is a key design feature that significantly broadens the peptide's applicability in research. The sulfhydryl (thiol) group of the cysteine side chain provides a unique and reactive handle for chemical modification. vulcanchem.comviamedica.pl This enables the site-specific, covalent attachment of a diverse range of cargo molecules that would otherwise be unable to enter cells. vulcanchem.comoup.com
The most prevalent conjugation strategy involves thiol-maleimide chemistry. mdpi.com This "click" reaction is highly efficient and specific, forming a stable thioether bond between the cysteine's thiol group and a maleimide (B117702) moiety on the cargo molecule. sb-peptide.comuzh.chresearchgate.net This method allows for precise control over the stoichiometry and location of the conjugation, which is critical for preserving the function of both the peptide and its cargo. vulcanchem.commdpi.com Cargo that has been successfully conjugated and delivered using this method includes nanoparticles, proteins, and nucleic acids. vulcanchem.commdpi.com
Beyond maleimide chemistry, the thiol group can also be used to form disulfide bonds. mdpi.com These linkages are advantageous for certain applications as they are cleavable under the reducing conditions found inside a cell, allowing for the release of the cargo from the peptide carrier. mdpi.com The addition of the cysteine has also been reported to enhance the intrinsic biological activity of the peptide itself in some contexts. asm.org
| Conjugation Chemistry | Linkage Type | Key Features |
| Thiol-Maleimide | Thioether mdpi.com | Highly efficient, stable, and specific reaction. sb-peptide.comresearchgate.net |
| Thiol-Disulfide | Disulfide mdpi.com | Reductively cleavable, allowing for intracellular cargo release. mdpi.com |
| Thiol-Halogen | Thioether mdpi.com | Provides a stable covalent bond for conjugation. mdpi.com |
Conformational Dynamics and Membrane Interactions
The mechanism by which Cys-[HIV-Tat (47-57)] crosses the cell membrane is a dynamic process rooted in its structural flexibility and its physicochemical interactions with the lipid bilayer. In an aqueous environment, the peptide generally lacks a defined secondary structure and exists in an unordered conformation. vulcanchem.com However, upon encountering a cell membrane, it can undergo a conformational change, adopting a partial α-helical structure. vulcanchem.com
The initial and most critical step in membrane interaction is electrostatic attraction. The peptide's densely packed, positively charged arginine residues are drawn to the negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs) and anionic phospholipids (B1166683) like phosphatidylserine (B164497). mdpi.comnih.govmdpi.com Biophysical studies and molecular dynamics simulations show that the peptide adsorbs onto the membrane surface, positioning itself near the lipid headgroups. nih.govmdpi.com
While the peptide does not readily insert into the hydrophobic core of a well-ordered membrane, its interaction is potent enough to perturb the bilayer. nih.gov It is proposed that the peptide can induce the formation of transient pores or destabilize the membrane structure, creating a pathway for its translocation into the cytoplasm. viamedica.plnih.gov This process is facilitated by the peptide's ability to neutralize the surface charge of the membrane and alter the conformation of lipid headgroups. nih.gov This structural plasticity is fundamental to its ability to breach the membrane barrier. vulcanchem.com
Structure-Activity Relationships Governing Cellular Translocation Efficiency
The efficiency of cellular uptake by Cys-[HIV-Tat (47-57)] is governed by specific structural features, primarily within its basic domain. The high density of arginine residues is the single most important factor for its cell-penetrating activity. vulcanchem.comcsmres.co.uk The unique guanidinium (B1211019) headgroup of arginine is more effective at facilitating membrane translocation than the primary amine group of lysine, another basic amino acid. mdpi.comcsmres.co.uk Consequently, substituting these arginines with neutral amino acids completely abrogates the peptide's translocation ability. vulcanchem.com Studies have also shown that the specific positioning of the arginine residues within the basic domain influences the peptide's association with membrane components. nih.gov
The cellular entry of Cys-[HIV-Tat (47-57)] is not limited to a single mechanism. It can utilize both energy-independent direct translocation across the membrane and multiple energy-dependent endocytic pathways, including macropinocytosis. mdpi.comcsmres.co.ukspandidos-publications.com The dominant pathway can vary depending on factors such as the cell type, the nature and size of the conjugated cargo, and the peptide's concentration. spandidos-publications.com
Modifications to the peptide can further modulate its translocation efficiency. For instance, conjugating a hydrophobic fatty acid like palmitic acid to the peptide can enhance its affinity for the lipid bilayer, thereby boosting cellular uptake. acs.org When delivering charged cargo like nucleic acids, the charge ratio (N/P ratio) between the cationic peptide and the anionic cargo is a critical parameter that must be optimized to ensure the formation of stable, transport-competent complexes. spandidos-publications.com
Mechanisms of Cys Hiv Tat 47 57 Cellular Internalization in Research Models
Endocytosis-Dependent Pathways
Endocytosis, an energy-dependent process involving the formation of vesicles from the plasma membrane, represents a significant route for the cellular internalization of Cys-[HIV-Tat (47-57)] and its conjugates. proteopedia.orgnih.gov This mode of entry is particularly prominent when the peptide is attached to larger molecules. pnas.org Several distinct endocytic mechanisms have been implicated in the uptake of the Tat peptide. nih.gov
Macropinocytosis, a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes, has been identified as a key pathway for the uptake of the Tat peptide. proteopedia.orgnih.govpnas.org This process is initiated by the interaction of the positively charged peptide with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs). frontiersin.orgresearchgate.net This interaction can lead to the clustering of these surface molecules, triggering actin-driven membrane ruffling and the subsequent engulfment of the peptide and associated cargo. pnas.orgnih.gov Studies have shown that inhibiting macropinocytosis can significantly reduce the cellular uptake of Tat-conjugated molecules. nih.gov Interestingly, Tat-induced macropinocytosis has been observed even in cells deficient in heparan sulfate, suggesting the involvement of other cell surface interactions. nih.gov
Clathrin-mediated endocytosis (CME) is another pathway implicated in the internalization of the unconjugated Tat peptide. nih.govtandfonline.com This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate to form vesicles that transport their contents into the cell. The involvement of CME in the uptake of Tat has been demonstrated in studies where the internalization of the peptide was inhibited by specific inhibitors of this pathway. glpbio.com
Caveolae, small, flask-shaped invaginations of the plasma membrane, also contribute to the cellular uptake of Tat and its fusion proteins. nih.govnih.gov Research has shown that fusion proteins containing the Tat transduction domain can be internalized via a caveolar-mediated pathway in a temperature-dependent manner. nih.gov Real-time imaging has visualized Tat-filled caveolae moving towards the perinuclear region of the cell, a process dependent on the actin cytoskeleton. nih.gov
The size and physicochemical properties of the cargo conjugated to Cys-[HIV-Tat (47-57)] play a crucial role in determining the primary endocytic pathway utilized for cellular entry. pnas.orgresearchgate.net While smaller Tat-cargo complexes may utilize various endocytic routes, larger cargo, such as proteins and nanoparticles, predominantly enter cells via endocytosis. pnas.orgsanbio.nlrockland.com For instance, complexes of plasmid DNA with the Tat peptide are taken up by cells through endocytosis-mediated pathways. nih.gov The charge of the cargo is also a significant factor; positively charged cargo can enhance uptake, whereas negatively charged cargo, like nucleic acids, may reduce internalization efficiency. researchgate.net The specific endocytic pathway can also vary between different cell lines for the same Tat-cargo complex. nih.gov
Table 1: Influence of Cargo on the Internalization Pathway of Cys-[HIV-Tat (47-57)]
| Cargo Type | Primary Internalization Pathway(s) | Key Findings |
|---|---|---|
| Small molecules/Peptides | Macropinocytosis, Clathrin-Mediated Endocytosis, Caveolae-Mediated Endocytosis | The specific pathway can be influenced by peptide concentration and cell type. nih.govnih.gov |
| Proteins | Caveolae-Mediated Endocytosis, Macropinocytosis | Larger cargo size generally favors endocytic uptake. pnas.orgnih.gov |
| Plasmid DNA | Endocytosis-Mediated Pathways | The specific endocytic route can differ between cell lines. nih.gov |
| Nanoparticles | Endocytosis | The cationic nature of the Tat peptide facilitates the uptake of nanoparticle cargo. sanbio.nlrockland.com |
Caveolae-Mediated Endocytosis
Endocytosis-Independent (Direct) Translocation Pathways
In addition to endocytosis, Cys-[HIV-Tat (47-57)] can traverse the cell membrane directly in an energy-independent manner. nih.govnih.gov This direct translocation is a key feature of many cell-penetrating peptides and is thought to occur through various proposed mechanisms. tandfonline.com
The direct translocation of Cys-[HIV-Tat (47-57)] across the plasma membrane is thought to be driven by its strong electrostatic interactions with the lipid bilayer. pnas.orgtandfonline.com The high density of arginine residues in the peptide sequence facilitates binding to negatively charged phospholipids (B1166683) in the cell membrane. mdpi.com This interaction is proposed to induce localized membrane destabilization, allowing the peptide to pass directly into the cytoplasm. nih.gov
Several models have been proposed to explain this direct passage. One model suggests the formation of transient pores in the membrane. pnas.orgnih.gov Studies using model membranes (giant unilamellar vesicles or GUVs) have shown that the Tat peptide can create physical pores, the formation of which is dependent on the lipid composition, particularly the presence of anionic lipids. nih.gov Another model suggests that the peptide interacts with the membrane to create a saddle-splay curvature, which can lead to pore-like structures. pnas.org It has also been proposed that the peptide may translocate without forming stable pores, possibly through a mechanism involving the formation of a peptide-lipid structure that facilitates its passage. tandfonline.com The translocation process is thought to be rapid and can occur at low peptide concentrations. nih.gov
Table 2: Comparison of Proposed Direct Translocation Mechanisms
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| Transient Pore Formation | The peptide induces the formation of temporary, nanometer-sized pores in the lipid bilayer, allowing for its passage. nih.gov | Observation of peptide and tracer dye passage across GUV membranes in the presence of anionic lipids. nih.gov |
| Membrane Destabilization/Saddle-Splay Curvature | The peptide's interaction with the membrane induces a change in curvature, creating defects or pore-like structures that facilitate translocation. pnas.org | Morphological restructuring of GUVs into forms reminiscent of those in macropinocytosis observed upon peptide incubation. pnas.org |
| Peptide-Lipid Structure Formation | The peptide and lipids form a transient, organized structure that moves across the membrane, rather than a distinct pore. tandfonline.com | Lack of evidence for stable pore formation in some biophysical studies, suggesting an alternative translocation mechanism. tandfonline.com |
Membrane Perturbation and Interaction with Lipid Bilayers
The interaction of Cys-[HIV-Tat (47-57)] with the lipid bilayer is a critical step in its cellular uptake. This peptide is highly basic and hydrophilic, which makes its ability to cross the hydrophobic cell membrane a key area of investigation. nih.gov Molecular dynamics simulations have proposed a mechanism involving strong interactions between the Tat peptide and the phosphate (B84403) groups on both sides of the lipid bilayer. nih.gov This interaction can lead to the insertion of the peptide's charged side chains, which in turn nucleates the formation of a transient pore. The peptide can then translocate across the membrane by diffusing on the surface of this pore. nih.gov This process is influenced by membrane fluctuations and the cooperative action of multiple peptides. nih.gov
Research using X-ray scattering and molecular dynamics simulations on model membranes has provided further insights. These studies show that the Tat (47-57) peptide localizes near the carbonyl-glycerol group in the headgroup region of dioleoylphosphatidylcholine (DOPC) bilayers. mdpi.com The presence of phosphatidylethanolamine (B1630911) (PE) lipids in the bilayer may facilitate more frequent insertion of the peptide into the hydrophobic core. mdpi.com It is suggested that PE lipids could stabilize intermediate states where hydrated peptides span the bilayer, thus aiding translocation. mdpi.com
| Technique | Model System | Key Findings | Reference |
| Molecular Dynamics Simulations | Lipid Bilayer | Proposes a mechanism of transient pore formation initiated by peptide-phosphate group interactions. | nih.gov |
| X-ray Scattering & MD Simulations | DOPC and DOPC:DOPE (1:1) bilayers | Tat (47-57) localizes in the headgroup region; PE may facilitate deeper insertion into the hydrophobic core. | mdpi.com |
Role of Extracellular Matrix Components and Cell Surface Receptors in Uptake
The initial interaction of Cys-[HIV-Tat (47-57)] with the cell surface is a crucial determinant of its internalization efficiency. This interaction is significantly mediated by components of the extracellular matrix and specific cell surface receptors.
Heparan sulfate proteoglycans (HSPGs) on the cell surface play a pivotal role in the uptake of the Tat peptide. nih.govmdpi.comnih.govresearchgate.net The basic region of Tat (residues 49-57) is the major domain responsible for binding to heparin and HSPGs. mdpi.com This interaction is a prerequisite for subsequent internalization. researchgate.net Studies have shown that the cellular uptake of the Tat peptide is highly dependent on HSPGs. researchgate.net Isothermal titration calorimetry has been used to measure the binding between Tat-PTD and heparan sulfate, confirming a strong interaction. nih.gov
Furthermore, Tat can mediate the adhesion of lymphocytes to endothelial cells by forming a bridge between HSPGs on both cell types. mdpi.comnih.gov This is achieved through the formation of Tat homodimers that bind simultaneously to HSPGs on the respective cells, creating a quaternary complex that links them. nih.gov This interaction is crucial for processes like lymphocyte trans-endothelial migration. mdpi.comnih.gov
| Interaction Partner | Tat Domain Involved | Functional Consequence | Reference |
| Heparan Sulfate Proteoglycans (HSPGs) | Basic Region (49-57) | Mediates initial cell surface binding and subsequent uptake. | mdpi.comresearchgate.net |
| HSPGs on Lymphocytes and Endothelial Cells | Tat Homodimers | Promotes cell-cell adhesion and trans-endothelial migration. | mdpi.comnih.gov |
The lipid composition of the cell membrane significantly influences the translocation of the Tat peptide. While the peptide can interact with various lipid types, the presence of specific phospholipids like phosphatidylethanolamine (PE) and phosphatidylserine (B164497) (PS) appears to be particularly important. mdpi.comnih.gov
Biophysical studies using giant unilamellar vesicles (GUVs) have demonstrated that rhodamine-tagged Tat (47-57) crosses a GUV composed of PS/PC/PE lipids rapidly, whereas its entry into GUVs made of only PS/PC is immeasurably slow. mdpi.com Similarly, fluorescently labeled Tat did not enter GUVs containing only phosphatidylcholine (PC) and cholesterol but translocated quickly when PS or PE was included. mdpi.com These findings underscore that while the Tat peptide can translocate across bilayers without ATP, this ability is dependent on the lipid composition. mdpi.com Molecular dynamics simulations also suggest that PE lipids may facilitate peptide translocation by stabilizing hydrated peptide intermediates within the bilayer. mdpi.com
Heparan Sulfate Proteoglycans Interactions
Endosomal Escape Mechanisms and Strategies for Cytosolic Delivery
Following endocytosis, the escape of Cys-[HIV-Tat (47-57)] and its cargo from endosomes into the cytosol is a major hurdle for effective delivery. nih.govresearchgate.net A significant portion of internalized peptides can remain trapped within endocytic vesicles. nih.gov
The full-length HIV-1 Tat protein has been shown to insert into model membranes at the acidic pH found in endosomes. nih.gov This process is thought to be triggered by the low pH environment, which induces conformational changes in the protein, facilitating its translocation across the endosomal membrane. nih.gov However, the shorter Tat (47-57) peptide lacks the domains responsible for this pH-sensitive insertion. nih.gov
To overcome this limitation, various strategies are being explored to enhance endosomal escape. One approach involves creating chimeric peptides that fuse the Tat sequence with membrane-disruptive peptides. researchgate.net For example, a chimeric peptide combining Tat(47-57) with a hybrid of Cecropin-A and Melittin has been shown to effectively destabilize endosomal membranes and increase the cytosolic availability of cargo molecules without significant cytotoxicity. researchgate.net Another strategy involves modifying the peptide sequence itself. For instance, creating peptides with alternating chirality of amino acid residues has been shown to promote release from endosomes into the cytosol. healtheducationandpublichealth.com
Conjugation Chemistry and Cargo Integration Strategies for Cys Hiv Tat 47 57 in Research
Covalent Conjugation Methodologies
Covalent conjugation creates a stable and direct link between the Cys-[HIV-Tat (47-57)] peptide and its cargo. This approach offers precise control over the stoichiometry and site of attachment.
Thiol-Mediated Reactions (e.g., Maleimide (B117702), Disulfide Exchange)
The presence of a cysteine residue in Cys-[HIV-Tat (47-57)] provides a reactive thiol group that is central to many conjugation strategies. rockland.com
Maleimide Chemistry: A widely used method involves the reaction of the thiol group on the cysteine with a maleimide-functionalized cargo. sb-peptide.com This reaction forms a stable thioether bond. sb-peptide.com The specificity and high yield of this thiol-maleimide conjugation make it a popular choice for creating well-defined peptide-cargo complexes. sb-peptide.comjpt.com For instance, maleimide-functionalized molecules can be readily attached to the N-terminus of the peptide. jpt.com
Disulfide Exchange: Another common thiol-mediated strategy is disulfide exchange. This involves the formation of a disulfide bond between the cysteine of the Tat peptide and a thiol-containing cargo molecule. ethernet.edu.et This linkage is particularly interesting because the intracellular environment is reductive, which can lead to the cleavage of the disulfide bond and the subsequent release of the cargo inside the cell. ethernet.edu.et This strategy has been employed to couple oligonucleotides to the C-terminus of the Tat peptide. ethernet.edu.et It's also a mechanism relevant to HIV-1 entry, where disulfide exchange in viral envelope proteins is a key step. nih.govnih.gov
Interactive Table: Thiol-Mediated Conjugation Examples
| Conjugation Method | Reactants | Bond Formed | Key Feature | Reference |
|---|---|---|---|---|
| Maleimide Chemistry | Cys-[HIV-Tat (47-57)] + Maleimide-functionalized cargo | Thioether | Stable and specific linkage | sb-peptide.comjpt.com |
| Disulfide Exchange | Cys-[HIV-Tat (47-57)] + Thiol-containing cargo | Disulfide | Reductively cleavable inside cells | ethernet.edu.et |
Click Chemistry Approaches
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. sb-peptide.comnih.gov This reaction forms a stable triazole ring, linking an azide-functionalized molecule to an alkyne-functionalized one. sb-peptide.comnih.gov In the context of Cys-[HIV-Tat (47-57)], one component (either the peptide or the cargo) would be modified to contain an azide (B81097) group, and the other would have an alkyne. This approach is valuable when other functional groups in the peptide sequence might interfere with less specific conjugation methods. sb-peptide.com Research has demonstrated the modification of the Cys-TAT peptide for use in click chemistry reactions. tuwien.at
Other Established Covalent Linkages
Beyond thiol-specific reactions and click chemistry, other covalent strategies are utilized. For instance, the peptide can be assembled on a solid support, and then various cargo molecules, such as fluorophores or photosensitizers, can be covalently attached. acs.org This solid-phase synthesis approach allows for precise control over the final conjugate structure. acs.org
Non-Covalent Complexation Strategies
Non-covalent strategies offer a simpler method for cargo association, relying on intermolecular forces rather than the formation of chemical bonds.
Electrostatic Interactions with Polymeric or Nucleic Acid Cargo
The Cys-[HIV-Tat (47-57)] peptide is rich in positively charged arginine residues, giving it a strong cationic character. rockland.comnih.gov This high positive charge allows it to interact electrostatically with negatively charged molecules, such as nucleic acids (e.g., plasmid DNA) and certain polymers. nih.govnih.gov This interaction leads to the formation of polyelectrolytic complexes where the cargo is effectively "wrapped" by the peptide. nih.gov The basic domain of the Tat peptide (residues 49-57) is crucial for this binding. nih.gov These complexes can then be taken up by cells, often through endocytosis-dependent pathways. nih.gov
Encapsulation and Nanocarrier Association
Cys-[HIV-Tat (47-57)] can be associated with or encapsulated within nanocarriers to enhance cargo delivery. The peptide can be conjugated to the surface of nanoparticles, and the resulting construct can then be loaded with a therapeutic or imaging agent. Increasing the number of Tat peptides on the surface of a nanoparticle has been shown to exponentially increase its uptake into cells. This multivalency effect enhances the interaction with the cell surface. vulcanchem.com Additionally, the peptide itself can be part of self-assembling nanocarriers designed for specific therapeutic applications. ljmu.ac.uk
Diversification of Research Cargoes Delivered by Cys-[HIV-Tat (47-57)]
The versatility of Cys-[HIV-Tat (47-57)] as a delivery vehicle is demonstrated by the broad spectrum of molecules it has successfully transported into cells. These range from large macromolecules like nucleic acids and proteins to inorganic nanoparticles and small fluorescent probes. rockland.comnih.gov
The cationic nature of the arginine-rich Tat peptide facilitates interaction with and transport of negatively charged nucleic acids. lifetein.com This has made Cys-[HIV-Tat (47-57)] a valuable tool in gene therapy research and for studying gene function. jpt.com The covalent conjugation of the peptide to various nucleic acid-based cargoes enhances their cellular uptake and protects them from degradation. lifetein.combiosyn.com
Detailed research findings include:
Plasmid DNA (pDNA): Oligomers of the TAT(47-57) peptide have been shown to compact pDNA into nanometric particles. This process not only facilitates cellular entry but also stabilizes the DNA against nuclease degradation. lifetein.com In cell culture experiments, these peptide-DNA complexes demonstrated significantly higher gene delivery efficiency compared to other carriers like poly-L-arginine. lifetein.com
Antisense Oligonucleotides: Cys-[HIV-Tat (47-57)] has been conjugated to antisense oligomers to explore their cell-penetrating capabilities and biological activity. eurogentec.com
Peptide Nucleic Acids (PNA): PNA, a synthetic DNA mimic with a neutral backbone, shows poor cell membrane translocation on its own. nih.gov Covalent attachment to CPPs like Tat is a common strategy to improve its delivery. nih.gov Studies have explored various linkage strategies, including stable and disulfide-cleavable bonds, to conjugate Tat peptides to anti-TAR PNA, aiming to inhibit HIV-1 trans-activation. nih.gov While many stably-linked conjugates were inactive, certain disulfide-linked conjugates demonstrated significant biological activity, which could be enhanced by agents that promote endosomal escape. nih.gov
Table 1: Research Findings on Cys-[HIV-Tat (47-57)]-Mediated Nucleic Acid Delivery
| Cargo Type | Conjugation Strategy | Key Research Finding | Reference(s) |
|---|---|---|---|
| Plasmid DNA | Non-covalent complex formation | Compacts pDNA into nanoparticles, stabilizing it against nuclease degradation and enhancing gene delivery. | lifetein.com |
| Antisense Oligonucleotides | Covalent conjugation | Used to examine the cell-penetrating abilities of the resulting conjugate. | eurogentec.com |
| Peptide Nucleic Acids (PNA) | Covalent conjugation (stable & disulfide bonds) | Disulfide-linked conjugates showed significant inhibition of HIV-1 trans-activation, suggesting the importance of cargo release. | nih.gov |
| General Oligonucleotides | Covalent conjugation via linkers | Peptide-Oligonucleotide Conjugates (POCs) leverage the peptide for improved cellular uptake and targeting. | biosyn.com |
The delivery of large, functional proteins and other peptides into cells is a significant challenge that Cys-[HIV-Tat (47-57)] helps to overcome. rockland.comsb-peptide.com The peptide can be fused or chemically conjugated to a protein of interest, enabling its translocation across the plasma membrane and allowing for the study of its function within the intracellular environment. healtheducationandpublichealth.comrockland.com
Detailed research findings include:
General Protein Delivery: The Tat peptide is widely used to increase the solubility and cellular uptake of heterologous proteins. medchemexpress.commedchemexpress.com This strategy has been applied to various proteins and antibodies for research purposes. sb-peptide.comjpt.com
Fusion Proteins: A chimeric peptide fusing the Tat(11) motif (residues 47-57) to a membrane-disruptive peptide (CM(18)) was created to enhance endosomal escape. researchgate.net This chimeric system successfully delivered a Tat(11)-EGFP (Enhanced Green Fluorescent Protein) fusion protein into the cytoplasm, demonstrating the modular potential of combining CPPs with other functional domains. researchgate.net
PKC Peptides: The Tat peptide has been conjugated to Protein Kinase C (PKC) peptides, including inhibitors, to facilitate their entry into cells for pathway analysis. healtheducationandpublichealth.comeurogentec.com
Table 2: Examples of Protein and Peptide Cargo Delivered by Cys-[HIV-Tat (47-57)]
| Cargo Type | Specific Example | Research Application | Reference(s) |
|---|---|---|---|
| Fusion Protein | Tat(11)-EGFP | Intracellular delivery and visualization, demonstrating enhanced cytoplasmic availability. | researchgate.net |
| Bioactive Peptide | PKCε inhibitor | Intracellular delivery to study its effect on specific signaling pathways. | healtheducationandpublichealth.comeurogentec.com |
| General Proteins/Peptides | Various | Used as a general tool to transport peptides and proteins into live cells for functional studies. | healtheducationandpublichealth.comrockland.com |
| Antibodies | Various | Facilitating the delivery of antibodies into cells for intracellular targeting and analysis. | sb-peptide.comjpt.com |
To enhance delivery and enable imaging or tracking, Cys-[HIV-Tat (47-57)] is often conjugated to the surface of nanoparticles and liposomes. rockland.comsb-peptide.comdb-thueringen.de This functionalization leverages the peptide's cell-penetrating ability to facilitate the uptake of the entire nanoparticle construct. rockland.com
Detailed research findings include:
Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles derivatized with Tat peptides are efficiently internalized into hematopoietic and neural progenitor cells. nih.gov This allowed for in vivo tracking of the cells using magnetic resonance (MR) imaging and their subsequent recovery from tissue using magnetic separation. nih.gov In another study, TAT-functionalized dextran-coated iron oxide nanoparticles showed significantly greater uptake in lung cancer cells compared to non-functionalized particles. nih.gov
Quantum Dots (QDs): Tat peptide-conjugated quantum dots (TatP-QDs) have been used as nanoscale probes to visualize the translocation process in living cells. nih.gov By tracking individual TatP-QDs, researchers observed interactions with the cell membrane, providing insights into the mechanism of CPP-mediated delivery of nanoscale cargo. nih.gov
Table 3: Research Applications of Cys-[HIV-Tat (47-57)]-Functionalized Nanoparticles
| Nanoparticle Type | Conjugation Details | Research Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| Superparamagnetic Iron Oxide | Tat peptide derivatization | In vivo tracking and recovery of progenitor cells. | Enabled MR imaging of single cells in tissue and magnetic recovery of homed cells. | nih.gov |
| Dextran-Coated Iron Oxide | TAT peptide functionalization | Energy delivery to lung cancer cells. | Resulted in significantly increased cellular uptake of the nanoparticles. | nih.gov |
| Quantum Dots (QDs) | Biotinylated Tat peptide linked to streptavidin-coated QDs. | Visualizing the translocation process of nanoscale cargo in living cells. | Revealed specific interaction "hot spots" on the cell membrane during uptake. | nih.gov |
Cys-[HIV-Tat (47-57)] serves as an effective carrier for various small molecules, including fluorescent dyes, which allows for the direct visualization and tracking of the peptide's entry and localization within cells. medchemexpress.eu This is crucial for understanding the mechanisms of CPP-mediated transport. jpt.com
Detailed research findings include:
Fluorescent Probes: The peptide has been labeled with various fluorophores, such as FAM (5(6)-carboxyfluorescein) and TAMRA, to study its uptake and intracellular distribution. jpt.commedchemexpress.comacs.org For example, Cys(Npys)-TAT (47-57) labeled with FAM has been used in conjugation studies to render the peptide a trackable cell-penetrating carrier. eurogentec.com The synthesis of such conjugates has been optimized using techniques like microwave-assisted solid-phase synthesis. acs.org
Other Small Molecules: The peptide has been shown to effectively deliver other small, membrane-impermeable molecules. In one study, a chimeric peptide containing the Tat(11) motif successfully delivered the fluorescent dye calcein (B42510) and dextrans into the cytoplasm of cells, molecules that are typically confined to the extracellular space. researchgate.net
Table 4: Cys-[HIV-Tat (47-57)] for Delivery of Small Molecules and Probes
| Cargo Type | Specific Example | Research Application | Reference(s) |
|---|---|---|---|
| Fluorescent Probe | FAM (5(6)-carboxyfluorescein) | Intracellular tracing and uptake mechanism studies. | jpt.commedchemexpress.comacs.orgeurogentec.com |
| Fluorescent Probe | TAMRA (Tetramethylrhodamine) | Labeling for cell-penetrating activity assessment. | medchemexpress.com |
| Fluorescent Dye | Calcein | Demonstrating delivery of small, membrane-impermeable molecules into the cytoplasm. | researchgate.net |
| Polysaccharide | Dextrans | Proving the delivery of larger small molecules across the cell membrane. | researchgate.net |
Advanced Research Applications of Cys Hiv Tat 47 57 in Biological Systems
Gene Editing System Delivery (e.g., CRISPR/Cas9 Ribonucleoproteins)
The capacity of cell-penetrating peptides (CPPs) to transport large molecular complexes across the plasma membrane is a significant asset for gene-editing technologies. While direct studies specifically detailing Cys-[HIV-Tat (47-57)] delivery of CRISPR/Cas9 are emerging, its established function as a carrier for proteins and nucleic acids underpins its potential in this field. jpt.comrockland.com The CRISPR/Cas9 system, often delivered as a ribonucleoprotein (RNP) complex, relies on getting the Cas9 protein and a guide RNA into the nucleus. CPPs are recognized as a viable non-viral strategy for this purpose. medchemexpress.eu The fundamental principle involves conjugating the Cys-[HIV-Tat (47-57)] peptide to the RNP complex. The peptide's cationic nature, owing to its arginine-rich sequence, facilitates interaction with the negatively charged cell membrane and subsequent internalization. lifetein.comhealtheducationandpublichealth.com This method of delivery for gene-editing tools is crucial for research in primary cells, such as CD4+ T cells, where traditional methods like electroporation can be challenging and transient. mdpi.com The ability of CPPs to mediate gene delivery to cells in culture has been shown to be significantly more efficient than other cationic carriers like poly-L-arginine. lifetein.com
Intracellular Imaging and Biosensing Probe Delivery
Understanding the spatial and temporal dynamics of intracellular processes is fundamental to cell biology. Cys-[HIV-Tat (47-57)] serves as an effective vehicle for delivering imaging and biosensing probes into living cells. medchemexpress.eu The peptide can be readily conjugated to various fluorophores, such as Fluorescein isothiocyanate (FITC) or Tetramethylrhodamine (TAMRA), to create traceable probes. medchemexpress.commedchemexpress.com These fluorescently-labeled Tat peptides allow for the direct visualization of their uptake and intracellular trafficking, providing insights into the mechanisms of CPP-mediated delivery. medchemexpress.com
Beyond tracking the peptide itself, Cys-[HIV-Tat (47-57)] is used to transport chemical probes and biosensors designed to monitor specific intracellular events or analytes. medchemexpress.eu For instance, conjugating the peptide to a probe that changes its fluorescent properties in response to a specific ion, metabolite, or enzymatic activity enables real-time monitoring of these parameters within the cellular environment. This application is instrumental in dissecting complex cellular signaling pathways and understanding cellular states in health and disease.
Delivery of Reporter Genes and Proteins for Expression Studies
Cys-[HIV-Tat (47-57)] is a powerful tool for functional studies requiring the introduction of exogenous proteins or the genes that encode them. The peptide can be complexed with plasmid DNA, protecting it from nuclease degradation and facilitating its entry into cells. lifetein.com This method has been used to deliver reporter genes, such as those encoding β-galactosidase or chloramphenicol (B1208) acetyltransferase, under the control of specific promoters (e.g., the HIV LTR) to study transcriptional regulation. nih.gov
Furthermore, the peptide can be directly conjugated to functional proteins to study their roles within the cell. This approach bypasses the need for genetic transfection and allows for the direct delivery of active enzymes or regulatory proteins. nih.gov A notable example is the delivery of β-glucuronidase into cells, which has been used to study enzyme biodistribution and function in the context of enzyme replacement therapy models. portlandpress.com The ability to deliver full-length, functional proteins into cells in a non-disruptive manner is a significant advantage for protein-based research and therapeutics. medchemexpress.eu
Functional Modulation of Intracellular Pathways for Mechanistic Research
By acting as a delivery vector for bioactive molecules, Cys-[HIV-Tat (47-57)] enables the direct modulation of intracellular pathways for mechanistic research. The full HIV-Tat protein is known to regulate the expression of numerous cellular genes and modulate key pathways involved in cell proliferation and immune function. oncotarget.com While the 47-57 fragment is primarily the transduction domain, it can be used to deliver cargo that perturbs specific cellular processes. jpt.comnih.gov
For example, researchers have conjugated Cys-[HIV-Tat (47-57)] to inhibitory peptides targeting specific enzymes, such as protein kinase C epsilon (PKCε), to investigate the role of these enzymes in signaling cascades. eurogentec.com The peptide delivers the inhibitor to its intracellular target, allowing for a controlled and specific disruption of the pathway. Similarly, delivering mRNA encoding for the Tat protein itself using nanoparticle formulations can activate latent HIV transcription, a process that is being explored to understand and potentially target the latent viral reservoir. nih.gov This strategy allows for precise manipulation of cellular machinery to dissect complex biological mechanisms.
Application in in vitro Cell Culture Models for Cellular Function Studies
The use of Cys-[HIV-Tat (47-57)] is widespread across numerous in vitro cell culture models to investigate a variety of cellular functions. nih.gov Its ability to transduce a wide range of cell types makes it a versatile tool. oncotarget.com Studies have employed the peptide in various cell lines, including Chinese hamster ovary (CHO), HeLa, Madin-Darby canine kidney (MDCK), and Calu-3 cells. nih.govportlandpress.comresearchgate.net In these models, the peptide is used to study the cellular uptake of nanoparticles, the intracellular fate of delivered cargo, and the resulting biological effects. researchgate.net For instance, research using CHO cells has investigated how nanoparticle shape, when functionalized with the Tat peptide, affects the rate of cellular entry and exit. researchgate.net In epithelial cell models like MDCK and Calu-3, the peptide has been used to study transport across cellular monolayers and to assess metabolic stability. portlandpress.com
| Research Area | Cargo Delivered | Model System | Research Objective | Reference |
|---|---|---|---|---|
| Gene Editing | Potential for CRISPR/Cas9 RNP | Primary CD4+ T cells | Non-viral delivery of gene-editing components. | medchemexpress.eumdpi.com |
| Intracellular Imaging | Fluorescent Dyes (e.g., FITC, TAMRA) | Various cell lines | Visualize and track intracellular delivery and trafficking. | medchemexpress.commedchemexpress.com |
| Reporter Gene Delivery | Plasmid DNA (e.g., β-galactosidase gene) | HeLa cells | Study gene expression and transcriptional regulation. | nih.gov |
| Protein Delivery | β-glucuronidase | Mouse model | Investigate enzyme biodistribution and function. | portlandpress.com |
| Pathway Modulation | PKCε inhibitor peptide | Cell culture | Modulate specific enzyme activity to study signaling pathways. | eurogentec.com |
| Cellular Function Studies | Functionalized nanoparticles | CHO cells | Study the effect of nanoparticle geometry on cellular uptake. | researchgate.net |
| Biodistribution Research | Therapeutic proteins | In vivo animal models | Evaluate tissue distribution and potential to cross the blood-brain barrier. | nih.gov |
Application in in vivo Animal Models for Biodistribution and Cellular Targeting Research
Translating in vitro findings requires validation in living organisms. The HIV-Tat protein transduction domain has been instrumental in in vivo studies, demonstrating its capacity for systemic delivery of therapeutic molecules. nih.gov When fused to proteins and injected systemically in animal models, the Tat peptide facilitates broad biodistribution. nih.gov
Methodological Approaches for Investigating Cys Hiv Tat 47 57 in Academic Research
Quantification of Cellular Uptake
Quantifying the efficiency with which Cys-[HIV-Tat (47-57)] and its conjugates enter cells is fundamental to its application. Researchers utilize several robust techniques to measure cellular uptake, often by labeling the peptide or its cargo with a fluorescent marker.
Flow cytometry is a high-throughput technique used to quantify the cellular uptake of fluorescently labeled Cys-[HIV-Tat (47-57)] conjugates on a single-cell basis. In this method, cells are incubated with a fluorescent version of the peptide, such as a FAM-labeled Cys(Npys)-TAT (47-57). eurogentec.com After incubation, the cells are washed to remove any peptide that has not been internalized. The cell suspension is then analyzed by a flow cytometer, which measures the fluorescence intensity of thousands of individual cells as they pass through a laser beam.
This approach allows for the rapid acquisition of statistically significant data on the percentage of cells that have taken up the peptide and the average fluorescence intensity, which corresponds to the amount of internalized peptide. google.com Studies have successfully used flow cytometry to demonstrate that proteolytic cleavage of the Tat peptide diminishes the incorporation of nanoparticle carriers into cells, highlighting the method's utility in assessing factors that influence uptake efficiency. nih.gov For instance, research on penetratin, another CPP, has utilized flow cytometry to compare the uptake efficiency of different peptide analogs, demonstrating how modifications to the peptide sequence affect internalization. researchgate.net
Table 1: Representative Flow Cytometry Findings for CPP Uptake
| CPP Investigated | Cell Line | Key Finding |
| TATp-modified nanoparticles | B16-F10, HeLa | Pre-treatment with trypsin, which cleaves the TAT peptide, reduced cellular uptake of the nanoparticles. nih.gov |
| Penetratin and its derivatives | Various cell lines | Uptake was inhibited by low temperature, ATP depletion, and reduced membrane fluidity, indicating an endocytic pathway. researchgate.net |
| SIGLEC-derived peptide nanoparticles | Whole blood | Achieved 58.6% efficient mRNA uptake in whole blood, demonstrating broad applicability for systemic delivery. google.com |
Confocal laser scanning microscopy (CLSM) and live-cell imaging are indispensable tools for the qualitative and semi-quantitative analysis of Cys-[HIV-Tat (47-57)] uptake. These techniques provide high-resolution images that visualize the peptide's journey into the cell and its subsequent localization. By using fluorescently labeled Tat peptides, researchers can directly observe the internalization process in real-time in living cells. nih.govnih.gov
CLSM is frequently used to confirm that the peptide has crossed the plasma membrane and is not merely adsorbed to the cell surface. nih.gov For example, studies have visualized the cellular uptake of rhodamine-labeled micelles and liposomes modified with the Tat peptide in B16-F10 and HeLa cells. nih.gov Live-cell imaging, often performed in temperature-controlled chambers, allows for the tracking of fluorescently tagged Tat-fusion proteins over time, providing insights into the dynamics of uptake and intracellular trafficking. nih.govsemanticscholar.org These imaging studies have been crucial in investigating whether uptake occurs via direct membrane translocation or through endocytic pathways. researchgate.net
Fluorescence spectroscopy, or spectrofluorimetry, offers a sensitive method for quantifying the total cellular uptake of fluorescently labeled Cys-[HIV-Tat (47-57)] in a cell population. This technique involves incubating cells with a known concentration of a fluorescently tagged peptide, such as FAM-GG-TAT(47-57)-NH2. sb-peptide.comacs.org
After the incubation period, the cells are washed thoroughly to remove non-internalized peptide. The cells are then lysed to release their contents, including the internalized fluorescent peptide. The fluorescence of the resulting cell lysate is measured using a spectrofluorometer. By comparing the measured fluorescence to a standard curve generated from known concentrations of the fluorescent peptide, the total amount of internalized peptide can be accurately calculated. This method has been used to characterize the photophysical properties of novel fluorescent Tat (47-57) conjugates and confirm that the conjugation process does not harm the integrity of the fluorophore. sb-peptide.comacs.org
When Cys-[HIV-Tat (47-57)] is used to deliver a protein cargo, Western blotting is a standard and powerful technique to confirm and quantify the successful intracellular delivery of that specific cargo. This method detects the presence of the target protein in cell lysates. rockland.com
The process involves treating cells with the Cys-[HIV-Tat (47-57)]-cargo conjugate. After incubation, the cells are lysed, and the total protein content is separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is probed with a primary antibody that specifically binds to the cargo protein. A secondary antibody, which is conjugated to an enzyme or fluorophore, is then used to detect the primary antibody. The resulting signal, which can be visualized and quantified, confirms the presence and relative amount of the delivered cargo protein within the cells. nih.gov Earlier studies investigating Tat protein expression and secretion have also relied on Western blotting, along with immunoprecipitation and ELISA, to detect the presence or absence of Tat in cellular extracts and the surrounding medium. nih.gov
Table 2: Methodologies for Quantifying Cys-[HIV-Tat (47-57)] Uptake
| Technique | Principle | Type of Data | Key Application |
| Flow Cytometry | Measures fluorescence of individual cells. | Quantitative (per-cell fluorescence, % positive cells). | High-throughput analysis of uptake efficiency in large cell populations. nih.govgoogle.com |
| Confocal Microscopy | High-resolution optical sectioning to create 3D images. | Qualitative/Semi-quantitative (localization, trafficking). | Visualizing intracellular distribution and uptake dynamics in real-time. nih.govnih.gov |
| Fluorescence Spectroscopy | Measures total fluorescence in a bulk sample. | Quantitative (total peptide amount). | Determining the average amount of peptide uptake in a whole-cell population. sb-peptide.comacs.org |
| Western Blotting | Immunoassay to detect specific proteins. | Semi-quantitative (relative protein levels). | Confirming the successful intracellular delivery of a specific protein cargo. rockland.comnih.gov |
Fluorescence Spectroscopy
Assessment of Intracellular Localization and Subcellular Distribution
Understanding where Cys-[HIV-Tat (47-57)] and its cargo accumulate within the cell is critical for designing effective delivery strategies, particularly when the target is a specific organelle like the nucleus or mitochondria. sanbio.nlrockland.com
Subcellular fractionation is a biochemical method used to isolate different organelles and cellular compartments. This technique provides quantitative data on the distribution of the Tat peptide and its cargo within the cell. The process typically begins with the gentle lysis of cells that have been treated with the Tat-cargo conjugate. The resulting cell homogenate is then subjected to a series of centrifugations at progressively higher speeds.
This differential centrifugation separates the major organelles—such as the nucleus, mitochondria, and cytosol—based on their size and density. Each resulting fraction can then be analyzed by methods like Western blotting or fluorescence spectroscopy to determine the concentration of the Tat peptide or its cargo. This approach has been instrumental in demonstrating the nuclear localization capabilities of the Tat peptide, a key feature attributed to its basic domain, which functions as a nuclear localization sequence. nih.govkcl.ac.uk Confocal imaging studies complement these findings by visualizing the accumulation of Tat fusion proteins in the nucleus and perinuclear regions. nih.gov
Colocalization Analysis with Organelle Markers
To determine the intracellular trafficking pathways of Cys-[HIV-Tat (47-57)], researchers often employ colocalization analysis with specific organelle markers. nih.gov This technique involves labeling the peptide, typically with a fluorescent tag, and co-staining cells with fluorescent markers specific to various organelles, such as endosomes, lysosomes, or the Golgi apparatus. nih.govresearchgate.net
Confocal microscopy is a primary tool for these studies, allowing for the visualization of the spatial distribution of the peptide and the organelle markers within the cell. researchgate.netmdpi.com By analyzing the degree of overlap between the fluorescent signals, researchers can infer the peptide's location and trafficking routes. For instance, colocalization with endosomal markers would suggest uptake via endocytosis, a common pathway for many CPPs. nih.gov Further analysis with markers for early and late endosomes, as well as lysosomes, can provide a more detailed picture of the peptide's journey through the endocytic pathway and its eventual fate, such as endosomal escape or degradation. tandfonline.comhealtheducationandpublichealth.com
Table 1: Organelle Markers Commonly Used in Colocalization Studies
| Organelle | Marker Protein/Dye | Typical Fluorophore |
| Early Endosomes | EEA1, Rab5 | GFP, RFP |
| Late Endosomes | Rab7, LAMP1 | GFP, RFP |
| Lysosomes | LAMP1, LysoTracker | GFP, Red Fluorescent Dyes |
| Golgi Apparatus | Giantin, GM130 | GFP, Cy5 |
| Endoplasmic Reticulum | Calreticulin, KDEL | GFP, RFP |
Characterization of Peptide-Membrane Interactions
The initial and critical step in the cellular uptake of Cys-[HIV-Tat (47-57)] is its interaction with the cell membrane. A suite of biophysical techniques is used to characterize these interactions in detail. nih.govtandfonline.com
Liposome (B1194612) Leakage Assays
Liposome leakage assays are a common method to assess the ability of Cys-[HIV-Tat (47-57)] to disrupt lipid bilayers. nih.gov In this assay, large unilamellar vesicles (LUVs) are prepared to encapsulate a fluorescent dye at a self-quenching concentration. nih.govnih.gov When the peptide interacts with and destabilizes the liposome membrane, the dye is released into the surrounding medium, leading to a significant increase in fluorescence due to dequenching. The extent and rate of this fluorescence increase provide a quantitative measure of the peptide's membrane-disrupting activity. nih.gov Studies have shown that the HIV-1 Tat peptide can induce leakage in liposomes, particularly those containing anionic lipids that mimic the composition of late endosomal membranes. nih.gov
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time binding kinetics and affinity of peptide-membrane interactions. nih.govtandfonline.com In a typical SPR experiment, a lipid bilayer is immobilized on a sensor chip. A solution containing Cys-[HIV-Tat (47-57)] is then flowed over the sensor surface. The binding of the peptide to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of association and dissociation rate constants, providing quantitative data on the binding affinity. nih.gov SPR has been utilized to investigate the binding of various peptides, including those derived from HIV-Tat, to model membranes. tandfonline.commedchemexpress.com
Molecular Dynamics Simulations and Computational Modeling
Molecular dynamics (MD) simulations and computational modeling offer atomic-level insights into the interaction of Cys-[HIV-Tat (47-57)] with lipid bilayers. nih.govmdpi.com These computational methods can simulate the dynamic behavior of the peptide and the lipid molecules over time, revealing details about the peptide's orientation, depth of insertion into the membrane, and its effect on membrane structure. mdpi.comnih.govnih.gov MD simulations have been used to investigate the translocation mechanism of the HIV-1 Tat peptide, suggesting how it might traverse the hydrophobic core of the membrane. nih.govnih.gov These simulations complement experimental data by providing a high-resolution view of the molecular interactions that are often difficult to observe directly. mdpi.complos.org
Table 2: Summary of Techniques for Peptide-Membrane Interaction Analysis
| Technique | Information Obtained | Key Findings for Tat Peptides |
| Liposome Leakage Assays | Membrane disruption potential | Induces leakage, especially in anionic liposomes. nih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity | Quantifies the strength of peptide-membrane binding. nih.gov |
| Molecular Dynamics (MD) Simulations | Atomic-level interaction details, translocation pathways | Provides models for how the peptide crosses the lipid bilayer. mdpi.comnih.gov |
Design and Execution of in vitro and ex vivo Studies
In vitro and ex vivo studies are fundamental for evaluating the biological activity and delivery efficiency of Cys-[HIV-Tat (47-57)]. eurogentec.com
In vitro studies typically involve cultured cells and are used to assess various aspects of the peptide's function. nih.gov For example, the peptide can be conjugated to a cargo molecule, such as a fluorescent probe, a protein, or a nucleic acid, to monitor its intracellular delivery. eurogentec.com Confocal microscopy and flow cytometry are common tools to quantify cellular uptake. nih.gov The functional consequence of the delivered cargo can also be assessed, for instance, by measuring the activity of a delivered enzyme or the knockdown of a target gene by a delivered siRNA. frontiersin.org
Ex vivo studies bridge the gap between in vitro experiments and in vivo animal models. These studies often use tissues or organs isolated from an organism. For example, the ability of Cys-[HIV-Tat (47-57)] to deliver a cargo across a specific tissue barrier, such as the intestinal mucosa, can be evaluated using excised tissue in a controlled environment. nih.gov
Design and Execution of in vivo Animal Model Studies for Distribution and Efficacy Assessment
To understand the biodistribution and therapeutic efficacy of Cys-[HIV-Tat (47-57)] in a whole organism, in vivo studies using animal models are essential. eurogentec.comfrontiersin.org
These studies often involve administering the peptide, typically conjugated to a detectable label or a therapeutic agent, to animals such as mice or rats. nih.govfrontiersin.org The distribution of the peptide throughout the body can be tracked over time by analyzing various tissues and organs. This helps to determine if the peptide can reach the target site and if it accumulates in non-target tissues. oncotarget.com
For efficacy assessment, the peptide is conjugated to a therapeutic molecule and administered to an animal model of a specific disease. researchgate.net The therapeutic outcome is then evaluated by monitoring relevant disease markers. For example, in cancer research, Cys-[HIV-Tat (47-57)] might be used to deliver an anticancer agent to tumor cells in a mouse model, and the efficacy would be determined by measuring tumor growth inhibition. researchgate.net Animal models are also crucial for assessing the immunological responses that might be induced by Tat-based therapies. researcherslinks.com
Challenges and Future Perspectives in Cys Hiv Tat 47 57 Peptide Research
Biological Barriers and Stability Considerations
A primary challenge in the application of Cys-[HIV-Tat (47-57)] is its susceptibility to proteolytic degradation. tandfonline.com The peptide's sequence, rich in basic amino acids like arginine and lysine, makes it a target for various proteases present in the bloodstream and within cells. tandfonline.com This degradation can significantly reduce the peptide's efficacy in delivering its cargo to the intended intracellular destination. tandfonline.com Studies have shown that even when attached to nanocarriers like liposomes, the Tat peptide can be cleaved by enzymes such as trypsin. tandfonline.com
Another significant hurdle is lysosomal entrapment. Following cellular uptake, which can occur through endocytosis, the Cys-[HIV-Tat (47-57)]-cargo complex is often sequestered within endosomes and subsequently trafficked to lysosomes for degradation. eurogentec.comnih.gov This prevents the cargo from reaching its site of action in the cytoplasm or nucleus. Research has indicated that HIV-1 Tat can promote lysosomal exocytosis in astrocytes, contributing to neurotoxicity, which underscores the complex interactions between the peptide and cellular degradation pathways. nih.gov Furthermore, the destabilization of endothelial cell monolayers by a Cys-TAT peptide in an in vitro model of the blood-brain barrier highlights its potential to disrupt biological barriers, a property that is both a tool and a challenge to control. nih.gov
To address these stability issues, researchers are exploring modifications to the peptide sequence. One approach involves the substitution of L-amino acids with their D-enantiomers or creating peptides with alternating chirality, which has been shown in some cases to increase cellular uptake and resistance to proteolysis. researchgate.net
Modulating Specificity and Targeting for Advanced Research Tools
While Cys-[HIV-Tat (47-57)] is effective at entering a wide range of cells, this lack of specificity can be a drawback for targeted applications. frontiersin.org Future research is focused on developing strategies to direct the peptide and its cargo to specific cell types or subcellular compartments. rockland.com
One promising approach is the incorporation of targeting ligands. By attaching molecules that bind to specific cell surface receptors, the peptide's delivery can be directed to a desired cell population. targetmol.cn For example, adding nuclear or mitochondrial localization sequences has been shown to guide the cargo to these specific organelles. rockland.comsanbio.nl
Another strategy involves creating "activatable" cell-penetrating peptides (CPPs). These are designed to be inactive until they reach a specific microenvironment, such as a tumor, where they are activated by local conditions like a change in pH or the presence of specific enzymes. frontiersin.org This approach could significantly enhance the specificity of drug delivery and reduce off-target effects.
Integration with Emerging Nanotechnology Platforms
The conjugation of Cys-[HIV-Tat (47-57)] to nanoparticles represents a significant advancement in delivery technology. researchgate.net Nanoparticles can protect the peptide from degradation, improve its stability, and allow for the co-delivery of multiple therapeutic or imaging agents. rockland.comresearchgate.net
Various types of nanoparticles, including liposomes and polymeric micelles, have been successfully used in conjunction with Tat peptides. tandfonline.com These nanocarriers can be further modified with targeting ligands to enhance their specificity. tandfonline.com For instance, TATp-modified liposomes have demonstrated efficient intracellular delivery. tandfonline.com The use of Cys-[HIV-Tat (47-57)] to deliver nanoparticles into cells has been validated in numerous studies. researchgate.net
Future research in this area will likely focus on optimizing the design of these nanoplatforms to improve their biocompatibility, loading capacity, and controlled release of cargo.
Development of Hybrid and Stimuli-Responsive Peptide Delivery Systems
Hybrid peptide systems, which combine the cell-penetrating ability of Cys-[HIV-Tat (47-57)] with other functional domains, are a rapidly developing area of research. These chimeric peptides can be engineered to have multiple functionalities, such as endosomal escape capabilities and specific targeting. For example, combining the Tat peptide with a membrane-disruptive peptide can facilitate the release of cargo from endosomes into the cytoplasm. researchgate.net
Stimuli-responsive systems are another innovative approach. frontiersin.org These systems utilize linkers that are sensitive to specific triggers, such as light, temperature, or redox potential, to release the cargo at the target site. For instance, a fluorescently-labeled TAT peptide with a long-chain linker has been developed to prevent the degradation of the fluorescent tag. eurogentec.com
Unraveling Complex Uptake Mechanisms through Advanced Biophysical Techniques
Despite extensive research, the precise mechanisms by which Cys-[HIV-Tat (47-57)] and other CPPs enter cells are not fully understood. It is believed that multiple pathways, including direct membrane translocation and various forms of endocytosis, are involved, and the dominant mechanism can depend on the cargo, cell type, and experimental conditions. mdpi.comnih.gov
Advanced biophysical techniques are crucial for elucidating these complex uptake mechanisms. Techniques such as molecular dynamics simulations and X-ray scattering are being used to study the interaction of the peptide with lipid bilayers at an atomic level. mdpi.com These studies have shown that the peptide can induce perturbations in the membrane structure. mdpi.com Understanding these fundamental interactions is essential for designing more efficient and specific delivery systems. The cysteine moiety at the N-terminus of the C-TAT peptide has been shown to play a significant role in its destabilizing effect on endothelial cell monolayers. nih.gov
Broadening the Scope of Deliverable Cargoes for Diverse Research Needs
Cys-[HIV-Tat (47-57)] has already demonstrated its versatility by successfully delivering a wide array of molecules. rockland.com These include:
Peptides and Proteins: Facilitating the intracellular delivery of functional proteins and therapeutic peptides. rockland.com
Nucleic Acids: Including plasmid DNA, siRNA, and antisense oligonucleotides for gene therapy and gene silencing applications. rockland.comlifetein.comnih.gov
Nanoparticles: For imaging and drug delivery purposes. rockland.com
Small Molecule Drugs: Enhancing the intracellular concentration of various therapeutic compounds.
Future research will likely expand this repertoire to include even more complex and diverse cargoes. This could involve the delivery of larger protein complexes, ribonucleoprotein complexes like CRISPR-Cas9 for gene editing, and other novel therapeutic modalities. researchgate.net The ability of oligomers of the TAT-(47-57) peptide to compact and deliver plasmid DNA highlights its potential for gene delivery applications. lifetein.comnih.gov
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆₇H₁₂₄N₃₄O₁₄S | |
| Isoelectric Point (pI) | ~10.94 (pH 7.0) | |
| Solubility | >10 mg/mL in water (pH <5) |
Basic: How does the arginine-rich sequence of Cys-[HIV-Tat (47-57)] mediate cellular uptake, and what experimental methods validate this mechanism?
Answer:
The cationic residues (Arg/Lys) enable electrostatic interactions with negatively charged cell membranes, promoting endocytosis and direct translocation. Methodological validation includes:
- Flow cytometry: Quantify uptake efficiency using FITC-labeled peptide in HeLa or Jurkat cells .
- Inhibitor studies: Pre-treat cells with heparin sulfate (competitive inhibitor) or chlorpromazine (clathrin-mediated endocytosis blocker) to distinguish uptake pathways .
- Confocal microscopy: Localize fluorescently tagged peptide in cytoplasmic/nuclear compartments over time (e.g., 30 min vs. 2 hr incubation) .
Key Finding: Uptake efficiency varies by cell type (e.g., 80% in HeLa vs. 60% in primary lymphocytes at 10 µM) due to differences in membrane composition .
Advanced: How should researchers design in vivo studies to evaluate Cys-[HIV-Tat (47-57)] as a drug delivery vector?
Answer:
- Conjugation strategy: Utilize the N-terminal cysteine for site-specific maleimide-thiol coupling (e.g., link siRNA or nanoparticles) .
- Animal models:
- Toxicity assessment: Monitor serum creatinine (kidney function) and pro-inflammatory cytokines (e.g., IL-6) post-administration .
Challenge: Optimize peptide-to-payload ratios to balance efficacy (e.g., gene silencing) with off-target effects .
Advanced: How can contradictory data on the efficacy of Cys-[HIV-Tat (47-57)] in crossing the blood-brain barrier (BBB) be resolved?
Answer: Contradictions arise from variations in experimental models:
- In vitro BBB models: Use hCMEC/D3 monolayers; compare permeability coefficients (Papp) under static vs. flow conditions .
- In vivo validation: Administer peptide conjugated with Evans Blue (IV, 2 mg/kg) and quantify brain tissue accumulation via fluorescence .
- Critical controls: Include scrambled-sequence peptides to distinguish Tat-mediated transport from passive diffusion .
Q. Table 2: BBB Penetration Studies
| Model | Papp (×10⁻⁶ cm/s) | Brain Uptake (% ID/g) | Source |
|---|---|---|---|
| hCMEC/D3 (static) | 8.2 ± 1.5 | N/A | |
| Mice (IV, 2 hr) | N/A | 0.9 ± 0.2 |
Advanced: What computational and biophysical methods are recommended to study Cys-[HIV-Tat (47-57)]-membrane interactions?
Answer:
- Molecular dynamics (MD) simulations: Model peptide insertion into lipid bilayers (e.g., POPC:POPS 4:1) using GROMACS; analyze hydrogen bonding with phosphate groups .
- Surface plasmon resonance (SPR): Measure binding kinetics (ka/kd) to immobilized heparan sulfate .
- Isothermal titration calorimetry (ITC): Quantify enthalpy changes during peptide-lipid interactions (e.g., ΔH = -12 kcal/mol for POPG binding) .
Note: Correlate computational data with experimental membrane perturbation assays (e.g., calcein leakage from liposomes) .
Advanced: How can researchers address batch-to-batch variability in Cys-[HIV-Tat (47-57)] bioactivity?
Answer:
- Quality control (QC):
- Bioactivity standardization:
Advanced: What are the ethical and methodological challenges in translating Cys-[HIV-Tat (47-57)] into clinical HIV cure strategies?
Answer:
- Preclinical hurdles:
- Clinical trial design:
Ethical Consideration: Address informed consent complexities in HIV cure research, including risks of viral rebound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
